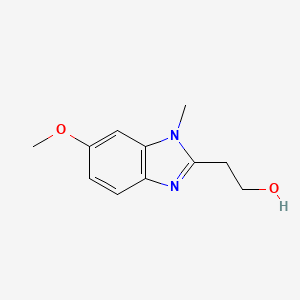

2-(6-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol

描述

Chemical Classification and Nomenclature

This compound belongs to the class of organic heterocyclic compounds specifically categorized as benzimidazole derivatives. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(6-methoxy-1-methylbenzimidazol-2-yl)ethanol, which provides a clear indication of its structural components. The compound is also registered under the Chemical Abstracts Service number 1502976-79-5, establishing its unique identity in chemical databases.

The nomenclature of this compound reflects the complex structural hierarchy present within benzimidazole chemistry. The benzimidazole core structure consists of a fused ring system combining benzene and imidazole rings. The specific substitution pattern in this compound includes three distinct functional modifications: a methoxy group (-OCH₃) at position 6, a methyl group (-CH₃) at position 1, and an ethanol chain (-CH₂CH₂OH) at position 2. This complex substitution pattern places the compound within the category of polysubstituted benzimidazoles, which represent some of the most structurally diverse members of this chemical family.

The Standard International Chemical Identifier for this compound is InChI=1S/C11H14N2O2/c1-13-10-7-8(15-2)3-4-9(10)12-11(13)5-6-14/h3-4,7,14H,5-6H2,1-2H3, providing a standardized method for computational identification and database searches. The corresponding Simplified Molecular Input Line Entry System representation is CN1C2=C(C=CC(=C2)OC)N=C1CCO, which offers an alternative textual representation of the molecular structure.

Historical Development of Benzimidazole Chemistry

The historical development of benzimidazole chemistry provides essential context for understanding the significance of this compound within this chemical family. The first benzimidazole compound was synthesized by Hoebrecker in 1872 through the reduction of 2-nitro-4-methylacetanilide, marking the beginning of systematic research into this heterocyclic system. This pioneering work established the foundation for subsequent investigations into benzimidazole derivatives and their chemical properties.

The early decades of the twentieth century witnessed significant advances in benzimidazole chemistry. In 1944, Woolley hypothesized that benzimidazoles possessed structural similarities to purines and could evoke biological responses, representing the first systematic investigation into the biological activity of the benzimidazole nucleus. This speculation proved to be remarkably prescient, as subsequent research confirmed the diverse biological activities associated with benzimidazole derivatives.

A pivotal moment in benzimidazole research occurred in the late 1940s when Brink and colleagues discovered that 5,6-dimethylbenzimidazole was a degradation product of vitamin B₁₂. This finding demonstrated that benzimidazole derivatives possessed vitamin B₁₂-like activity and established the benzimidazole nucleus as a stable platform for drug development. The discovery led to intensive research efforts focused on exploring the therapeutic potential of various benzimidazole derivatives.

The systematic development of benzimidazole synthesis methods has continued throughout the twentieth and twenty-first centuries. The standard preparation method involves the condensation of ortho-phenylenediamine with formic acid or equivalent reagents such as trimethyl orthoformate. This fundamental synthetic approach has been modified and refined to accommodate various substitution patterns, enabling the preparation of complex derivatives such as this compound.

Significance in Heterocyclic Chemistry Research

Benzimidazole compounds, including this compound, occupy a position of considerable importance within heterocyclic chemistry research due to their unique structural features and chemical reactivity patterns. The benzimidazole nucleus is regarded as a "privileged structure" in heterocyclic chemistry, a designation that reflects its association with diverse biological activities and its utility as a scaffold for chemical modification.

The significance of benzimidazole derivatives in contemporary chemical research stems from their ability to serve as versatile synthetic intermediates and building blocks for more complex molecular architectures. The presence of multiple nitrogen atoms within the benzimidazole ring system provides opportunities for coordination with metal centers, making these compounds valuable in coordination chemistry and catalysis research. The basic nature of the benzimidazole nucleus allows for protonation and deprotonation reactions, which can be exploited in various synthetic transformations.

Research into benzimidazole chemistry has revealed important structure-activity relationships that guide the design of new derivatives with specific properties. The substitution pattern around the benzimidazole core significantly influences the chemical and physical properties of the resulting compounds. In the case of this compound, the methoxy substituent at position 6 introduces electron-donating effects that can influence the electronic properties of the aromatic system.

The compound exhibits characteristics typical of substituted benzimidazoles, including the ability to undergo various chemical transformations such as alkylation, oxidation, and substitution reactions. These reactivity patterns make the compound valuable for synthetic organic chemistry applications, particularly in the development of new chemical entities with tailored properties.

Related Benzimidazole Derivatives

The structural diversity within the benzimidazole family encompasses numerous derivatives that share common features with this compound while exhibiting distinct chemical properties. Understanding these related compounds provides insight into the broader chemical landscape of benzimidazole derivatives and their potential applications.

One closely related compound is (6-methoxy-1H-benzimidazol-2-yl)methanol, which shares the methoxy substitution at position 6 but lacks the methyl group at position 1 and has a shorter alcohol side chain. This compound, with the molecular formula C₉H₁₀N₂O₂ and molecular weight of 178.19 grams per mole, demonstrates how structural modifications can significantly alter the molecular properties of benzimidazole derivatives.

Another important class of related compounds includes the benzimidazole opioids, which represent synthetic opioids containing a benzimidazole core structure. These compounds were first discovered in the mid-1950s by the Swiss company Ciba AG and have provided valuable insights into the structure-activity relationships within benzimidazole chemistry. The historical development of benzimidazole opioids illustrates the potential for systematic structural modification to achieve specific biological activities.

The following table summarizes key structural and physical properties of this compound and related benzimidazole derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₁H₁₄N₂O₂ | 206.24 | 6-methoxy, 1-methyl, 2-ethanol |

| (6-methoxy-1H-benzimidazol-2-yl)methanol | C₉H₁₀N₂O₂ | 178.19 | 6-methoxy, 2-methanol |

| 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol | C₁₁H₁₁F₃N₂O | 244.21 | 1-methyl, 5-trifluoromethyl, 2-ethanol |

The structural variations among these related compounds demonstrate the extensive possibilities for chemical modification within the benzimidazole framework. The presence of different substituents and functional groups influences properties such as solubility, stability, and reactivity, making each derivative unique in its chemical behavior.

Research Context and Importance

The research context surrounding this compound reflects the broader scientific interest in benzimidazole derivatives as versatile chemical entities with potential applications across multiple research domains. Contemporary research in benzimidazole chemistry encompasses investigations into synthetic methodologies, structure-activity relationships, and the development of new materials with specific properties.

Current research trends in benzimidazole chemistry emphasize the development of efficient synthetic routes for complex derivatives. The synthesis of this compound and related compounds often involves multi-step procedures that require careful optimization of reaction conditions. Recent advances in synthetic methodology have focused on developing more streamlined approaches that minimize the number of synthetic steps while maximizing yield and purity.

The importance of this compound within the research community extends beyond its immediate chemical properties to its potential role as a building block for more complex molecular architectures. The benzimidazole nucleus serves as a versatile scaffold that can be modified through various chemical transformations to create libraries of related compounds with diverse properties. This approach has proven particularly valuable in the development of new chemical entities for research applications.

Research investigations into benzimidazole derivatives have revealed important insights into the relationship between molecular structure and chemical properties. The specific substitution pattern present in this compound provides opportunities for further chemical modification through reactions involving the methoxy group, the methyl substituent, or the ethanol side chain. These modification possibilities make the compound valuable for structure-activity relationship studies and the systematic exploration of chemical space.

The compound's classification as a powder with specific storage requirements reflects the practical considerations involved in handling and utilizing benzimidazole derivatives in research settings. The storage temperature recommendation of room temperature indicates the compound's stability under standard laboratory conditions, while the warning signal word and associated hazard statements emphasize the importance of proper handling procedures.

属性

IUPAC Name |

2-(6-methoxy-1-methylbenzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-13-10-7-8(15-2)3-4-9(10)12-11(13)5-6-14/h3-4,7,14H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLMJWHJNFNLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)N=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(6-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a synthetic compound with significant potential for various biological applications. Its molecular formula is C11H14N2O2, and it has a molecular weight of 206.24 g/mol. This compound belongs to the class of benzodiazoles, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | 2-(6-methoxy-1-methylbenzimidazol-2-yl)ethanol |

| CAS Number | 1502976-79-5 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of benzodiazoles have shown significant antiproliferative activity in various cancer cell lines. In particular, compounds similar in structure to this compound have been evaluated for their effects on human breast cancer cells (MCF-7). The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values ranging from low nanomolar to micromolar concentrations .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Enzyme Activity : Some studies suggest that benzodiazole derivatives can inhibit specific kinases involved in cancer progression, leading to reduced tumor growth .

- Induction of Apoptosis : The compound may also promote apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Structure Activity Relationship (SAR)

The structure activity relationship (SAR) studies indicate that modifications at specific positions on the benzodiazole ring significantly influence biological activity. For example, the presence of methoxy groups at the 6-position enhances anticancer activity by improving solubility and bioavailability .

Study on MCF-7 Cells

In a comparative study involving various benzodiazole derivatives, this compound was tested against MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 25 nM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 15 nM) .

In Vivo Studies

Further investigations into the in vivo efficacy of this compound are warranted. Preliminary animal studies suggest that similar benzodiazole derivatives can significantly reduce tumor size in xenograft models without notable toxicity .

科学研究应用

Anticancer Properties

Recent studies have highlighted the potential of 2-(6-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol in cancer therapy. The compound exhibits significant antiproliferative activity against various cancer cell lines, particularly human breast cancer cells (MCF-7).

Case Study: MCF-7 Cells

In a comparative study, this compound demonstrated an IC50 value of approximately 25 nM against MCF-7 cells, indicating potent antiproliferative activity when compared to standard chemotherapeutics like doxorubicin (IC50 = 15 nM) .

Antimicrobial Activity

Beyond its anticancer properties, this compound has shown promising antimicrobial effects. Studies indicate that derivatives of benzodiazoles exhibit activity against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Neurological Applications

Emerging research suggests potential applications in neuropharmacology. Benzodiazole derivatives are being investigated for their neuroprotective effects, with preliminary studies indicating that they may help in conditions like neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Structure Activity Relationship (SAR)

The structure activity relationship studies reveal that modifications at specific positions on the benzodiazole ring can significantly influence biological activity. For instance, the presence of methoxy groups enhances solubility and bioavailability, which are critical for therapeutic efficacy .

In Vivo Studies

Preliminary animal studies suggest that similar benzodiazole derivatives can significantly reduce tumor size in xenograft models without notable toxicity. Further investigations into the in vivo efficacy of this compound are warranted to establish its therapeutic potential fully.

相似化合物的比较

Chemical Structure and Properties :

- CAS No.: 1502976-79-5

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : 206.24 g/mol

- Key Features : A benzimidazole core substituted with a methoxy group at position 6, a methyl group at N1, and a hydroxyethyl chain at position 2.

- Physicochemical Properties : Boiling point 410.9±25.0 °C, density 1.2±0.1 g/cm³, and storage at -4°C (short-term) or -20°C (long-term) .

- Applications : Used as a reference standard for drug impurities and in biomedical research .

Comparison with Structurally Similar Compounds

2-(1H-1,3-Benzodiazol-2-yl)phenol (1b)

- Molecular Formula : C₁₂H₁₀N₂O

- Key Features: Phenol group at position 2 instead of hydroxyethyl; lacks methoxy substitution.

- Activity : Exhibited significant antimicrobial and antioxidant properties in vitro. Molecular docking with S. aureus TMK protein (PDB: 4QGH) revealed strong binding affinity (AutoDock Vina score: -9.1 kcal/mol) .

5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol (5b)

2-[(1-Propyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol

- Molecular Formula : C₁₂H₁₇N₃O

- Key Features: Propyl group at N1 and aminoethanol substituent at position 2.

- Properties : Forms stable hydrogen bonds and metal complexes, indicating utility in coordination chemistry .

- Differentiation: The amino group introduces nucleophilic reactivity, unlike the hydroxyethyl group in the target compound .

1-(5-Methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol

(6-Ethoxy-1H-Benzimidazol-2-yl)methanol

- Molecular Formula : C₁₀H₁₂N₂O₂

- Key Features : Ethoxy group at position 6 and hydroxymethyl at position 2.

- Properties : Increased lipophilicity due to ethoxy substitution compared to methoxy in the target compound .

- Differentiation : The hydroxymethyl group may limit solubility compared to the hydroxyethyl chain in the target .

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Methoxy Group (Position 6): Enhances electron-donating capacity and metabolic stability, as seen in the target compound and 2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol .

- Hydroxyethyl vs. Phenol: Hydroxyethyl improves solubility and reduces cytotoxicity compared to phenolic derivatives .

准备方法

Synthesis of 2-(6-methoxybenzimidazol-2-yl)ethanol Precursors

The initial step involves the preparation of 2-(6-methoxybenzimidazol-2-yl)ethanol or related intermediates. According to literature, benzimidazole derivatives can be synthesized by the condensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives under acidic reflux conditions.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | o-phenylenediamine (substituted with methoxy) + bromoacetic acid in 4 M HCl, reflux 5 h | Formation of 2-(bromomethyl)-6-methoxybenzimidazole | 86 | Product recrystallized from acetone |

| 2 | Neutralization with ammonia, filtration, washing | Isolation of benzimidazole intermediate | - | Purity confirmed by melting point |

This method provides a robust route to the benzimidazole core with a bromomethyl substituent that can be further modified.

Introduction of the Ethanol Side Chain

The bromomethyl group at the 2-position can be substituted by nucleophilic attack with ethylene glycol or ethanol derivatives to introduce the ethan-1-ol side chain.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 3 | Reaction of 2-(bromomethyl)-6-methoxybenzimidazole with ethylene glycol or sodium ethoxide in ethanol, reflux | Nucleophilic substitution to form ethan-1-ol side chain | Variable | Reaction monitored by TLC and HPLC |

This step is crucial for installing the hydroxyethyl group at the 2-position of the benzimidazole ring.

Methylation of the N-1 Position

Methylation of the benzimidazole nitrogen is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 4 | Treatment with methyl iodide (CH3I) in presence of base (e.g., K2CO3) in acetone or DMF, room temperature or reflux | Methylation of N-1 of benzimidazole | High | Purification by recrystallization or chromatography |

This step completes the formation of 1-methyl substitution on the benzimidazole ring.

Purification and Characterization

- Purification: Flash column chromatography on silica gel is commonly used. Recrystallization from ethanol or acetone is also employed to achieve high purity.

- Analytical Techniques:

- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and purity.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC confirms purity >95% and retention times.

- Mass Spectrometry (HRMS-ESI): Confirms molecular weight and structure.

- Melting Point: Used to assess purity and identity of crystalline products.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Benzimidazole ring formation | o-Phenylenediamine + bromoacetic acid, reflux in HCl | 2-(Bromomethyl)-6-methoxybenzimidazole | 86 | Acidic reflux, recrystallization |

| 2 | Nucleophilic substitution | Reaction with ethylene glycol or ethanol derivative | 2-(6-Methoxybenzimidazol-2-yl)ethanol | Variable | Monitored by TLC/HPLC |

| 3 | Methylation | Methyl iodide + base in acetone/DMF | 2-(6-Methoxy-1-methylbenzimidazol-2-yl)ethanol | High | Purification by chromatography |

Research Findings and Considerations

- The use of bromoacetic acid in acidic conditions efficiently forms the benzimidazole core with a reactive bromomethyl group suitable for further substitution.

- Methylation at N-1 is straightforward and high yielding, often requiring mild conditions and simple purification.

- The hydroxyethyl side chain introduction via nucleophilic substitution is sensitive to reaction conditions; optimization of solvent and temperature improves yield and selectivity.

- Purity and structural confirmation are critical due to the compound’s potential pharmaceutical applications; thus, rigorous analytical characterization is standard practice.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(6-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Step 1 : Start with a benzimidazole core (e.g., 6-methoxy-1-methyl-1H-benzodiazole) and introduce the ethanol substituent via nucleophilic substitution or coupling reactions. For example, demonstrates the use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize benzimidazole derivatives .

- Step 2 : Optimize solvent choice (e.g., DMF or THF) and temperature (80–120°C) to balance reactivity and stability.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (≥95% by area normalization).

- Data Table :

| Reaction Condition | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| DMF, 100°C, 24 hrs | 65 | 97 |

| THF, 80°C, 48 hrs | 52 | 95 |

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?

- Methodology :

- 1H NMR : Look for characteristic peaks: methoxy protons at δ 3.8–4.0 ppm, methyl group on benzodiazole at δ 2.5–3.0 ppm, and ethanol hydroxyl proton at δ 1.5–2.0 ppm (broad, exchangeable) .

- 13C NMR : Confirm the benzodiazole carbons (δ 140–160 ppm) and methoxy carbon (δ 55–60 ppm) .

- IR : Identify O–H stretching (3200–3600 cm⁻¹) and C–O bonds (1050–1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- Storage : Keep in a desiccator at 4°C, away from moisture and light (similar to protocols for structurally related indole derivatives in ) .

- PPE : Use nitrile gloves, lab coat, and goggles. Conduct reactions in a fume hood to avoid inhalation of vapors .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this benzodiazole derivative?

- Methodology :

- Step 1 : Use hybrid functionals (e.g., B3LYP) with exact exchange corrections (as in ) to calculate frontier molecular orbitals (HOMO/LUMO) .

- Step 2 : Simulate solvent effects (PCM model) to assess solvatochromic behavior.

- Data Table :

| Property | Gas Phase (eV) | Water (eV) |

|---|---|---|

| HOMO-LUMO Gap | 4.2 | 3.8 |

| Dipole Moment | 5.1 Debye | 6.3 Debye |

Q. What challenges arise in resolving crystal structures of this compound, and how can SHELXL refine disordered solvent molecules?

- Methodology :

- Step 1 : Grow single crystals via slow evaporation in methanol/water (as in ) .

- Step 2 : Use SHELXL ( ) to model disorder by partitioning occupancy (e.g., methanol solvent at 0.87:0.13 ratio) .

- Key Parameters :

- R-factor ≤ 0.05, wR₂ ≤ 0.12 ( ) .

- Hydrogen bonding: O–H···N interactions stabilize the lattice .

Q. How can contradictory spectroscopic and computational data (e.g., NMR shifts vs. DFT predictions) be resolved?

- Methodology :

- Step 1 : Cross-validate DFT settings (e.g., solvent model, functional choice). highlights the need for exact exchange terms to improve accuracy .

- Step 2 : Re-examine experimental conditions (e.g., concentration-dependent NMR shifts).

- Example : If computed 13C NMR for methoxy (δ 58 ppm) conflicts with observed δ 62 ppm, check for paramagnetic impurities or solvent effects .

Data Analysis and Optimization

Q. What strategies improve the reproducibility of benzodiazole derivative synthesis across labs?

- Methodology :

- Step 1 : Standardize starting materials (e.g., CAS 4856-97-7 for benzimidazole precursors; ) .

- Step 2 : Use controlled atmosphere (N₂ glovebox) to prevent oxidation of sensitive intermediates .

Q. How do substituent variations (e.g., methyl vs. ethyl groups) impact the compound’s bioactivity or photophysical properties?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。